(R)-Necrocide 1, also known as Necrocide 1 or NC1, is a novel compound that has garnered attention for its unique mechanism of inducing necrotic cell death in cancer cells. Unlike traditional anticancer agents that primarily induce apoptosis, Necrocide 1 operates through a distinct pathway that does not involve tumor necrosis factor signaling. This compound has shown significant potential in targeting various human cancer cell lines while sparing normal cells, making it a promising candidate for cancer therapy.
Necrocide 1 was identified as an optimized derivative of previously reported anti-tumor compounds. Its chemical structure is characterized as 3-cycloheptyl-3-(4-hydroxyphenyl)-6-methoxy-7-methyl-1,3-dihydroindole-2-one. The compound was synthesized and analyzed in several studies, revealing its efficacy in mediating necrotic cell death and eliciting an immunogenic response in cancer cells .
Necrocide 1 is classified as a small molecule compound with anticancer properties. It is specifically noted for its ability to induce regulated necrosis, a form of cell death distinct from apoptosis, necroptosis, pyroptosis, and ferroptosis. This classification positions Necrocide 1 as a potential therapeutic agent in oncology, especially for tumors resistant to conventional treatments .
The synthesis of Necrocide 1 involves several chemical reactions that lead to the formation of its unique molecular structure. While detailed synthetic routes are not exhaustively documented in the literature, the compound is derived from modifications of existing anti-tumor frameworks. The synthesis typically includes steps such as cyclization and functional group modifications to achieve the desired pharmacological activity.
The molecular structure of Necrocide 1 can be represented as follows:
The structural features include a cycloheptyl group and a dihydroindole moiety, which are critical for its biological activity.
The three-dimensional conformation and electronic properties of Necrocide 1 have been studied using computational chemistry methods, revealing insights into its binding interactions with cellular targets involved in necrosis pathways .
Necrocide 1 primarily induces necrotic cell death through mechanisms that involve mitochondrial dysfunction and reactive oxygen species production. Upon treatment with Necrocide 1, cancer cells exhibit characteristic signs of necrosis such as plasma membrane rupture and mitochondrial membrane permeabilization.
Research indicates that Necrocide 1's action is independent of traditional apoptotic pathways. The compound's effectiveness was assessed through assays measuring lactate dehydrogenase release and mitochondrial transmembrane potential changes, confirming its necrotic effect . Additionally, its ability to induce hallmarks of immunogenic cell death was observed through calreticulin exposure and ATP secretion.
The mechanism by which Necrocide 1 induces cell death involves several key processes:
In vitro studies have demonstrated that Necrocide 1 effectively reduces metabolic activity in cancer cell lines at nanomolar concentrations without affecting non-transformed cells . The compound's IC50 values are reported to be below 15 nM for various human cancer cell lines.
Necrocide 1 is a solid at room temperature with moderate solubility in organic solvents. Its melting point and specific optical rotation values have not been widely reported but are essential for characterizing its physical state during synthesis and application.
The chemical properties include stability under physiological conditions, reactivity with cellular components, and interaction with mitochondrial membranes. Studies indicate that Necrocide 1 remains stable in solution but exhibits significant biological activity upon cellular uptake .
Necrocide 1 has potential applications in scientific research and therapeutic development:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5
CAS No.: